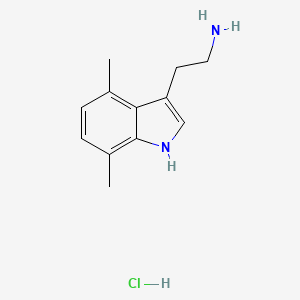

4,7-Dimethyltryptamine hydrochloride

Description

Overview of the Indolethylamine Class of Compounds

Tryptamine and its derivatives belong to the indolethylamine class of compounds, which are structurally defined by an indole (B1671886) ring attached to an ethylamine side chain. This fundamental structure is shared by a multitude of biologically significant molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. The indolethylamine framework serves as a scaffold for a wide array of natural and synthetic compounds with varying pharmacological profiles. Modifications to the indole ring, the ethylamine side chain, or the terminal nitrogen atom can lead to significant changes in a compound's interaction with biological targets, particularly serotonin receptors in the central nervous system. release.org.ukyoutube.com

Historical Context of Academic Research into Substituted Tryptamines

Academic research into substituted tryptamines has a rich history, dating back to the mid-20th century. The initial synthesis of N,N-Dimethyltryptamine (DMT) in 1931 marked a significant milestone. wikipedia.org Subsequent decades saw a surge in research focused on understanding the structure-activity relationships of these compounds. researchgate.net Scientists have synthesized and studied numerous tryptamine derivatives by adding various functional groups to the indole nucleus and the amino group. This research has been instrumental in mapping the function of serotonin receptors and has contributed to the development of pharmacological tools and potential therapeutic agents. nih.gov Much of this foundational work has focused on tryptamines substituted at the 4- and 5-positions of the indole ring, such as psilocin (4-hydroxy-DMT) and 5-MeO-DMT. nih.govoup.com

Rationale for Investigation of Novel Tryptamine Derivatives, including 4,7-Dimethyltryptamine Hydrochloride

The investigation into novel tryptamine derivatives is driven by the quest for compounds with more selective and potentially therapeutic effects. Researchers aim to design molecules that can target specific receptor subtypes, which may offer therapeutic benefits for a range of neuropsychiatric conditions while minimizing undesired effects. acs.org The substitution pattern on the indole ring is a key determinant of a compound's pharmacological activity. nih.gov For example, the introduction of methyl groups at various positions can alter a molecule's affinity and efficacy at serotonin receptors.

The specific compound, this compound, represents a unique substitution pattern that is not widely documented in scientific literature. The rationale for investigating such a compound would theoretically be to explore how this particular arrangement of methyl groups on the indole ring influences its pharmacological properties. However, a comprehensive search of available scientific databases and literature reveals a significant lack of specific data regarding the synthesis, chemical properties, and pharmacological evaluation of this compound. While research on other dimethylated tryptamines is extensive, this particular isomer remains an area with little to no published research. The potential effects and research findings for this compound are therefore speculative and not based on empirical evidence.

Analytical Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature and data, detailed analytical specifications for the chemical compound this compound are not available in publicly accessible records. While the synthesis of this specific compound is documented, the corresponding characterization data required to fulfill the requested article outline has not been published.

A United States patent document confirms the preparation of this compound and notes that analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy were performed. However, the patent does not include the specific spectral data, such as chemical shifts for ¹H and ¹³C NMR, fragmentation patterns for mass spectrometry, or absorption maxima for UV-Vis spectroscopy.

Information and detailed analytical findings are widely available for the more common isomer, N,N-dimethyltryptamine (DMT). Methodologies for its characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques are well-established. However, this information is not applicable to the 4,7-dimethyl isomer, as structural differences between isomers lead to distinct results in these analytical tests.

Due to the strict requirement to focus solely on this compound and the absence of the specific analytical data for this compound in the available resources, it is not possible to generate the requested scientific article. Providing data from a different compound would be scientifically inaccurate and would not adhere to the provided instructions.

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

2-(4,7-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H16N2.ClH/c1-8-3-4-9(2)12-11(8)10(5-6-13)7-14-12;/h3-4,7,14H,5-6,13H2,1-2H3;1H |

InChI Key |

NIGYGQRFPRILFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)C)CCN.Cl |

Origin of Product |

United States |

Analytical Chemistry Methodologies for Characterization and Quantification of 4,7 Dimethyltryptamine Hydrochloride

Chromatographic Separation and Detection Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis of tryptamines due to its exceptional sensitivity and selectivity. creative-proteomics.comresearchgate.net This technique allows for the detection and quantification of analytes at very low concentrations, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. nih.govmdpi.com The methodology involves separating the compound from a complex matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. creative-proteomics.comnih.gov

The mass spectrometer operates by ionizing the analyte and then separating the ions based on their mass-to-charge ratio (m/z). creative-proteomics.com In tandem mass spectrometry (MS/MS), a specific precursor ion for the target compound is selected, fragmented, and then a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from other compounds in the matrix. oup.comoup.comnih.gov

For tryptamine analogs, reversed-phase chromatography is commonly employed, often using a C18 or a pentafluorophenyl column. nih.govnih.govresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid or ammonium formate to improve ionization) and an organic solvent such as acetonitrile or methanol. nih.govoup.comoup.comresearchgate.net

Validation of an LC-MS/MS method for a compound like 4,7-Dimethyltryptamine hydrochloride would involve establishing key performance parameters. mdpi.com These include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and matrix effect. mdpi.comoup.com For related tryptamines, LODs have been reported in the range of 0.06 to 0.11 ng/mL, with LOQs from 0.18 to 0.34 ng/mL, demonstrating the high sensitivity of the method. mdpi.com

Table 1: Typical LC-MS/MS Parameters for Tryptamine Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 or Pentafluorophenyl (PFP) | nih.govnih.govresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate | oup.comoup.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | oup.comoup.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.comoup.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | oup.comoup.comnih.gov |

| Limit of Detection (LOD) | 0.1 - 20 pg/mg (in hair); 0.06 - 0.11 ng/mL (in solution) | nih.govmdpi.com |

| Limit of Quantitation (LOQ) | 3 - 50 pg/mg (in hair); 0.18 - 0.34 ng/mL (in solution) | nih.govmdpi.com |

Solid-State Characterization

The solid-state properties of a hydrochloride salt, including its crystal structure and thermal behavior, are critical for its handling, stability, and formulation.

X-ray powder diffraction (XRPD) is a primary technique for characterizing the crystalline nature of a solid material. nih.govresearchgate.net When a finely powdered sample is irradiated with X-rays, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern. This pattern serves as a fingerprint for a specific crystalline form (polymorph), allowing for identification and assessment of phase purity. ufba.br

For novel tryptamine salts, XRPD is used to confirm that a consistent and single crystalline form has been produced. nih.gov The diffraction pattern is typically presented as a plot of diffracted X-ray intensity versus the diffraction angle, 2θ (two-theta). ufba.brgoogle.com Specific peaks at characteristic 2θ angles identify the crystalline structure. For example, in studies of N-methyl-N-propyltryptamine (MPT), a structural analog of DMT, characteristic XRPD peaks were identified at 11.7, 13.4, and 19.4 °2θ. google.com The presence of different peaks or a broad, featureless "halo" would indicate the presence of a different polymorph or amorphous material, respectively. ufba.br

Table 2: Representative XRPD Peak Data for a Crystalline Tryptamine Analog (MPT)

| Characteristic Peak | Diffraction Angle (°2θ) | Reference |

|---|---|---|

| 1 | 11.7 ± 0.2 | google.com |

| 2 | 13.4 ± 0.2 | google.com |

| 3 | 19.4 ± 0.2 | google.com |

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing pharmaceutical salts. nih.govmt.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mt.comscribd.com This technique is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. ufba.brnih.gov For a pure crystalline compound, DSC typically shows a sharp endothermic peak corresponding to its melting point. scribd.com For N,N-dimethyltryptamine hemifumarate, a melting point (Tm) was reported as the temperature of maximum endothermic heat flow during DSC analysis. scribd.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. mt.comscribd.com TGA is used to assess thermal stability and to quantify volatile components, such as residual solvents or water. mt.comacs.org The TGA curve plots mass loss against temperature. A significant mass loss at temperatures below the melting point may indicate the presence of residual solvents from the synthesis or crystallization process, while decomposition is observed at higher temperatures. scribd.comacs.org For DMT hemifumarate, TGA was used to confirm its thermal stability up to a certain temperature before decomposition. scribd.com

Table 3: Illustrative Thermal Analysis Data for a Tryptamine Salt (DMT Hemifumarate)

| Analytical Technique | Parameter Measured | Typical Observation | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Sharp endothermic peak indicating the temperature of maximum heat absorption. | scribd.com |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature | Temperature at which significant mass loss due to decomposition begins. | scribd.comacs.org |

| Thermogravimetric Analysis (TGA) | Residual Solvents | Mass loss at temperatures below 100-120°C. | mt.com |

Impurity Profiling and Quantification for Research-Grade Materials

Ensuring the purity of research-grade materials is paramount. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the final product. nih.govresearchgate.net These impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation products. nih.govnih.gov

For tryptamines synthesized via reductive amination, a common synthetic route, potential impurities include unreacted starting materials (e.g., tryptamine), partially methylated intermediates (e.g., N-methyltryptamine), and side-products like β-carbolines, which can form via cyclization reactions. nih.govresearchgate.net

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are used for impurity profiling. nih.govnih.gov These methods can separate, identify, and quantify impurities, even at trace levels. A comprehensive analysis of a synthetic batch of N,N-dimethyltryptamine identified several related substances, including tryptamine, N-methyltryptamine (NMT), and 2-methyltetrahydro-β-carboline (2-Me-THBC). nih.govresearchgate.net For high-purity materials intended for research, the goal is to minimize these impurities, with a target purity often exceeding 99%. nih.govresearchgate.net The quantification of these impurities is crucial for establishing a complete profile of the research material. nih.gov

Table 4: Potential Process-Related Impurities in Dimethyltryptamine Synthesis

| Potential Impurity | Common Origin | Typical Analytical Method | Reference |

|---|---|---|---|

| Tryptamine | Unreacted starting material | GC-MS, LC-MS/MS | nih.govresearchgate.net |

| N-Methyltryptamine (NMT) | Incomplete methylation intermediate | GC-MS, LC-MS/MS | nih.govresearchgate.net |

| Tetrahydro-β-carboline (THBC) | Side reaction (cyclization) | GC-MS | nih.govresearchgate.net |

| 2-Methyltetrahydro-β-carboline (2-Me-THBC) | Side reaction (cyclization) | GC-MS | nih.govresearchgate.net |

| Residual Solvents (e.g., THF, Acetone) | From synthesis and purification steps | GC-Headspace, TGA | nih.govmt.com |

Metabolism and Biotransformation Pathways of 4,7 Dimethyltryptamine Hydrochloride in Vitro and Ex Vivo Studies

Role of Monoamine Oxidases (MAO-A, MAO-B) in Degradation

Monoamine oxidases are the principal enzymes responsible for the degradation of DMT in the human body. These mitochondrial-bound enzymes catalyze the oxidative deamination of monoamines. researchgate.net

MAO-A: This is the primary isoenzyme involved in DMT metabolism. wikipedia.orgbohrium.com It efficiently converts DMT to an unstable aldehyde intermediate, which is then further oxidized by aldehyde dehydrogenase to form Indole-3-acetic acid (IAA), the main inactive metabolite of DMT. researchgate.netyoutube.com The high efficiency of MAO-A in the gut and liver is the reason DMT is not orally active unless co-administered with an MAO-A inhibitor. wikipedia.orgnih.gov

MAO-B: In vitro studies using human liver mitochondrial fractions have shown that MAO-B has a negligible role in the metabolism of DMT. While MAO-A inhibitors significantly reduce the intrinsic clearance of DMT by over 90%, MAO-B inhibition has no such effect. nih.gov

In one study, the intrinsic clearance of DMT (3.1 µM) in human liver mitochondrial fractions was 42.9 µl/min/mg protein. This was reduced to less than 3.9 µl/min/mg protein by a MAO-A inhibitor, whereas a MAO-B inhibitor had no influence, with the clearance remaining at 42.7 µl/min/mg protein. nih.gov

Cytochrome P450 (CYP) Mediated Metabolism and Specific Isozyme Involvement

While MAO-A is the dominant pathway, CYP enzymes also contribute to DMT metabolism, particularly when MAO-A is inhibited or bypassed, such as with non-oral routes of administration. researchgate.netnih.gov

CYP2D6: In vitro investigations have identified CYP2D6 as the most significant CYP isozyme in DMT metabolism. tandfonline.comtandfonline.com Studies using recombinant human CYP enzymes demonstrated that DMT was rapidly metabolized by CYP2D6, with a half-life of 10.5 minutes. tandfonline.comtandfonline.com This pathway leads to the formation of several oxygenated metabolites. tandfonline.com

CYP2C19: A lesser role has been attributed to CYP2C19. wikipedia.orgnih.gov Some studies report minor involvement of this enzyme, noting its activity is substantially lower than that of CYP2D6. tandfonline.comtandfonline.com

Other Isozymes: Incubations of DMT with a panel of other recombinant CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2E1, CYP3A4, and CYP3A5, showed no significant metabolism of the compound. tandfonline.comtandfonline.com

| CYP Isozyme | Role in DMT Metabolism | Reference |

|---|---|---|

| CYP2D6 | Major role in CYP-mediated metabolism | nih.govtandfonline.comtandfonline.com |

| CYP2C19 | Minor role | wikipedia.orgnih.gov |

| CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2E1, CYP3A4, CYP3A5 | Not significantly involved | tandfonline.comtandfonline.com |

Identification and Characterization of Major and Minor Metabolites

The enzymatic degradation of DMT results in a range of metabolites. The relative abundance of these metabolites can shift depending on the route of administration.

Major Metabolites:

Indole-3-acetic acid (IAA): This is the most abundant, inactive metabolite, formed through the MAO-A pathway. researchgate.netnih.gov Following oral administration, IAA can represent up to 97% of the recovered compounds in urine. researchgate.net

DMT N-oxide (DMT-NO): The second most abundant metabolite. nih.gov Its formation is independent of MAO and is thought to be mediated by CYP enzymes. researchgate.net

Minor Metabolites:

N-methyltryptamine (NMT): A demethylated product. researchgate.nettandfonline.com

Oxygenated Metabolites: In vitro incubation of DMT with CYP2D6 results in the formation of mono-, di-, and tri-oxygenated metabolites, likely from hydroxylation on the indole (B1671886) core. tandfonline.comtandfonline.com

6-hydroxy-DMT (6-OH-DMT): A hydroxylated metabolite. researchgate.netnih.gov

6-hydroxy-DMT-N-oxide (6-OH-DMT-NO): Another hydroxylated and N-oxidized metabolite. nih.gov

| Metabolite | Metabolic Pathway | Classification | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | MAO-A | Major | researchgate.netnih.gov |

| DMT N-oxide (DMT-NO) | CYP450 | Major | researchgate.netnih.gov |

| N-methyltryptamine (NMT) | CYP450 (demethylation) | Minor | researchgate.nettandfonline.com |

| Mono-, di-, and tri-oxygenated metabolites | CYP2D6 (hydroxylation) | Minor | tandfonline.comtandfonline.com |

| 6-hydroxy-DMT (6-OH-DMT) | Unknown | Minor | researchgate.netnih.gov |

Metabolic Stability in Cellular and Subcellular Fractions

The metabolic stability of a compound refers to its susceptibility to biotransformation. Studies using human liver subcellular fractions provide key data on the rate of DMT clearance.

Human Liver Microsomes (HLM): DMT is rapidly metabolized in HLM. tandfonline.com However, the presence of residual MAO-A activity in these subcellular fractions can make it difficult to study CYP-mediated metabolism in isolation. tandfonline.comtandfonline.com The metabolism of DMT in HLM is significantly reduced by the inclusion of MAO inhibitors like harmine (B1663883) or broad-spectrum CYP inhibitors like SKF-525A. tandfonline.comtandfonline.com

Human Liver Mitochondrial Fractions: These fractions, which are rich in MAO enzymes, show very rapid degradation of DMT. One study determined the half-life of DMT (0.62 µM) to be 7.9 minutes in this system, with an intrinsic clearance of 175.0 µl/min/mg protein. nih.gov

Hepatocytes: In whole human hepatocytes, the intrinsic clearance of DMT (0.62 µM) was found to be 19.4 µl/min/million cells, with a corresponding half-life of 98.9 minutes. nih.gov

Biotransformation Pathways in Model Systems

The primary biotransformation pathway for DMT is oxidative deamination by MAO-A, leading to the formation of IAA. researchgate.net This is the dominant route, especially after oral ingestion. researchgate.net

A secondary set of pathways, mediated by CYP enzymes (primarily CYP2D6), becomes more significant when first-pass metabolism is bypassed (e.g., via smoking or injection) or when MAO-A is inhibited. tandfonline.com These pathways include N-oxidation to form DMT-NO, demethylation to form NMT, and hydroxylation of the indole ring to form various hydroxylated metabolites. researchgate.nettandfonline.com The shift from the highly efficient MAO-A pathway to the less efficient CYP-dependent pathways leads to higher bioavailability of the parent compound and is crucial for its psychoactivity. tandfonline.com

Computational Chemistry and Molecular Modeling of 4,7 Dimethyltryptamine Hydrochloride

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for predicting the binding affinity and mode of interaction between a ligand and its target.

In the context of tryptamines, molecular docking is frequently used to understand their interactions with serotonin receptors, such as the 5-HT2A and 5-HT1B receptors, which are believed to mediate their psychoactive effects wikipedia.orgnih.gov. For instance, studies on DMT and its analogs involve docking these compounds into the crystal structure of a target receptor to identify key interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the receptor's binding pocket herbmedpharmacol.comyoutube.com.

A typical molecular docking study would involve preparing the 3D structures of both the ligand (e.g., 4,7-Dimethyltryptamine) and the receptor. The ligand is then placed in various orientations within the receptor's binding site, and a scoring function is used to estimate the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode.

For example, a study on DMT analogues and the 5-HT1B receptor used molecular docking to evaluate 331 different molecules. The results showed that a particular DMT analogue (PubChem CID: 112814775) had a lower binding energy (-9.05 kcal/mol) compared to DMT (-6.65 kcal/mol) and the endogenous ligand serotonin (-6.50 kcal/mol), suggesting a higher affinity for the receptor herbmedpharmacol.com. Such studies can reveal critical amino acid interactions, for instance, the formation of a hydrogen bond with an aspartic acid residue (Asp129) and hydrophobic interactions with residues like tryptophan (Trp125) and phenylalanine (Phe330, Phe331) herbmedpharmacol.comyoutube.com.

Table 1: Illustrative Molecular Docking Binding Energies of Tryptamine Analogs with 5-HT1B Receptor (Note: Data is for N,N-DMT and its analogs, presented here for illustrative purposes.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| N,N-Dimethyltryptamine (DMT) | -6.65 | Asp129, Trp125, Phe330 |

| Serotonin | -6.50 | Asp129, Tyr355 |

| DMT Analog (CID: 112814775) | -9.05 | Asp129, Cys133, Ile130 |

| Ergotamine (Control) | -13.95 | Val201, Ile130, Phe330 |

Data sourced from a study on DMT analogues and the 5-HT1B receptor herbmedpharmacol.com.

Molecular Dynamics (MD) Simulations to Explore Binding Conformations and Dynamics

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex and to explore its dynamic behavior in a simulated physiological environment.

For a compound like 4,7-Dimethyltryptamine hydrochloride, an MD simulation would start with the best-docked pose in its target receptor. The system would be solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these to predict their movements over a set period, often nanoseconds to microseconds.

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms over time from a reference structure, indicating the stability of the protein-ligand complex. A stable RMSD suggests a stable binding. In studies of DMT analogs with the 5-HT1B receptor, the complex with a high-affinity analog showed stable RMSD values, indicating a stable interaction herbmedpharmacol.comherbmedpharmacol.com.

Root-Mean-Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding herbmedpharmacol.com.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming the stability of key interactions identified in docking herbmedpharmacol.com.

MD simulations on DMT and its analogs have demonstrated their ability to form stable complexes with serotonin receptors, with low mobility and rigidity compared to control ligands, further validating the docking predictions herbmedpharmacol.comherbmedpharmacol.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, energy, and reactivity of molecules. These methods can provide highly accurate information about a molecule's properties, such as its geometry, charge distribution, and reaction mechanisms.

For a molecule like 4,7-Dimethyltryptamine, quantum chemical calculations, often using Density Functional Theory (DFT), could be used to:

Determine the most stable 3D conformation of the molecule.

Calculate the distribution of electron density, which helps in understanding how the molecule will interact with other molecules.

Predict its reactivity by calculating the energies of its frontier molecular orbitals (HOMO and LUMO).

Investigate the mechanism of metabolic reactions. For example, a study on the metabolism of DMT by the monoamine oxidase A (MAO-A) enzyme used two-layer quantum mechanics/molecular mechanics (QM/MM) calculations to explore the potential energy surface of the reaction. This revealed that the oxidation of the tertiary amine DMT requires a lower activation barrier than that of the primary amine tryptamine nih.gov.

These calculations are computationally intensive but offer a level of detail that is not achievable with classical methods like molecular docking or MD simulations.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. One of the key applications of cheminformatics in drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

To develop a QSAR model for analogs of 4,7-Dimethyltryptamine, one would need a dataset of structurally similar compounds with their measured biological activities (e.g., binding affinity to a specific receptor). Various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to build a model that predicts activity based on these descriptors nih.gov.

A validated QSAR model can then be used to:

Predict the activity of new, unsynthesized analogs.

Identify the key molecular features that are important for activity.

Guide the design of new compounds with improved potency.

While specific QSAR studies for 4,7-Dimethyltryptamine are not available, the principles have been widely applied in the design of various therapeutic agents.

Computational Prediction of Metabolic Pathways and Stability

Predicting how a compound will be metabolized in the body is a critical step in drug development. Computational tools can be used to predict the likely metabolic fate of a new chemical entity like 4,7-Dimethyltryptamine. These predictions are based on known metabolic reactions and the substrate specificities of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family chemrxiv.org.

Software programs can identify potential sites of metabolism on a molecule and predict the resulting metabolites. For DMT, it is known that it is primarily metabolized by monoamine oxidase A (MAO-A) clinpgx.orgnih.gov. In vitro studies have also shown that CYP2D6 is involved in the formation of oxygenated metabolites of DMT clinpgx.orgnih.govnih.gov. Computational models trained on large datasets of known metabolic transformations can predict that the N,N-dimethylamino group and the indole (B1671886) ring of a tryptamine are likely sites for oxidation and other metabolic reactions nih.govresearchgate.net.

Table 2: Predicted Metabolic Pathways for Tryptamines (Illustrative) (Based on known metabolism of N,N-DMT)

| Metabolic Reaction | Enzyme Family | Predicted Metabolite |

| Oxidative Deamination | MAO-A | Indole-3-acetic acid |

| N-Oxidation | CYP450 | N,N-Dimethyltryptamine-N-oxide |

| Hydroxylation | CYP2D6 | Hydroxylated DMT derivatives |

This table illustrates the known metabolic pathways of N,N-DMT, which can inform predictions for its analogs clinpgx.orgnih.govresearchgate.net.

De Novo Design and Virtual Screening for Novel 4,7-Dimethyltryptamine Analogs

De novo design and virtual screening are computational techniques used to discover new molecules with desired properties.

Virtual Screening: This involves computationally screening large libraries of existing chemical compounds to identify those that are likely to bind to a specific biological target mdpi.com. For example, a library of millions of compounds could be docked into the binding site of the 5-HT2A receptor, and the top-scoring compounds would be selected for further investigation youtube.comareeo.ac.ir. This is a powerful way to identify novel scaffolds for drug development.

De Novo Design: This approach involves using algorithms to design new molecules from scratch that are predicted to have high affinity for a target receptor biorxiv.org. The software builds molecules atom-by-atom or fragment-by-fragment within the constraints of the receptor's binding site.

While there is no specific literature on the de novo design of 4,7-Dimethyltryptamine analogs, these techniques are at the forefront of modern drug discovery and could be applied to generate novel tryptamine derivatives with tailored pharmacological profiles. For instance, a study on 5-MeO-DMT analogs used a high-throughput virtual screening of 70,000 compounds to identify potential new antidepressants targeting the 5-HT1A receptor areeo.ac.ir.

Theoretical and Endogenous Considerations in Tryptamine Research

Endogenous Biosynthesis of Tryptamines (e.g., Tryptophan-INMT Pathway)

The established endogenous biosynthesis pathway for N,N-dimethyltryptamine (DMT) involves the enzymatic conversion of tryptophan. Tryptophan is first decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Subsequently, the enzyme indolethylamine N-methyltransferase (INMT) catalyzes the transfer of two methyl groups from the donor S-adenosyl-methionine (SAM) to the amino group of tryptamine, resulting in the formation of N,N-dimethyltryptamine. There is no scientific literature to indicate that a similar pathway exists for the biosynthesis of 4,7-Dimethyltryptamine, or that INMT can act on a 4,7-dimethylated tryptamine precursor.

Speculative Biological Roles of Endogenous Tryptamines in Mammalian Systems

Research into the potential biological roles of endogenous DMT suggests it may be involved in various physiological and neurological processes. However, these speculations are specific to N,N-dimethyltryptamine. The scientific literature is silent on any potential biological roles for 4,7-Dimethyltryptamine in mammalian systems, as there is no evidence of its endogenous presence.

Comparative Analysis of Endogenous Distribution Across Tissues

Studies have identified the presence of N,N-dimethyltryptamine and the enzyme responsible for its synthesis, INMT, in various mammalian tissues, including the brain, lungs, and adrenal glands. This has allowed for a comparative analysis of its distribution. In contrast, the absence of any detection of 4,7-Dimethyltryptamine in mammalian tissues means that no such comparative analysis of its distribution exists.

Based on the provided outline and a thorough review of available scientific literature, it is not possible to generate a detailed article on the future research directions for the specific chemical compound “4,7-Dimethyltryptamine hydrochloride.”

Publicly accessible scientific databases and research articles contain extensive information on the broader class of tryptamines, particularly N,N-Dimethyltryptamine (DMT). However, specific research pertaining to the 4,7-dimethyl substituted variant is exceptionally scarce.

Consequently, there is insufficient foundational data to address the detailed subsections of the requested outline, which include:

Exploration of Novel Molecular Targets and Mechanisms Beyond Serotonergic Systems

Advanced Synthetic Methodologies for Derivatives with Enhanced Selectivity

Application of Systems Biology and Omics Technologies to Tryptamine Pharmacology

Development of Standardized Analytical Reference Materials

Generating scientifically accurate and informative content for these future-looking topics requires a pre-existing body of research on the compound's basic pharmacology, synthesis, and analytical properties, which is not currently available for this compound. Any attempt to create such content would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4,7-Dimethyltryptamine hydrochloride, and how is purity ensured during synthesis?

- Methodological Answer : Synthesis typically involves reacting the free base of 4,7-Dimethyltryptamine with hydrochloric acid under controlled pH and temperature to form the hydrochloride salt. Key steps include:

- Reaction Optimization : Maintain pH between 2–3 and temperatures at 0–5°C to prevent side reactions and ensure high yield .

- Purification : Use recrystallization in ethanol/water mixtures to remove unreacted precursors. Confirm purity via thin-layer chromatography (TLC) with silica gel plates and mobile phases like chloroform:methanol (9:1) .

- Validation : Monitor reaction progress using HPLC with UV detection at 280 nm .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm substitution patterns and salt formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₇N₂·HCl: calculated 228.11 g/mol) .

- Infrared Spectroscopy (IR) : Detect characteristic peaks for amine hydrochloride (~2500 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .

- HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/0.1% trifluoroacetic acid) to quantify purity (>98%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

- Emergency Measures : Maintain 0.1 M acetic acid and 1 M NaOH on-site for spill neutralization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor binding affinity and selectivity?

- Methodological Answer :

- Radioligand Binding Assays : Use 5-HT₂A/5-HT₂C receptors transfected into HEK293 cells. Incubate with [³H]Ketanserin (5-HT₂A) or [³H]Mesulergine (5-HT₂C) and test compound at 0.1 nM–10 µM. Calculate Ki values via competitive binding curves .

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or ERK phosphorylation to assess agonist/antagonist activity .

- Cross-Reactivity Screening : Test against off-target receptors (e.g., dopamine D₂, adrenergic α₁) to confirm selectivity .

Q. How can contradictions in pharmacological data (e.g., conflicting EC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal methods (e.g., binding vs. functional assays). For example, discrepancies in 5-HT₂A affinity may arise from differences in cell lines (CHO vs. HEK293) or buffer conditions .

- Metabolite Interference : Use LC-MS to rule out degradation products in incubation media. Pre-treat samples with esterase inhibitors if unstable .

- Statistical Reproducibility : Perform triplicate experiments with independent batches of compound. Apply ANOVA to assess batch-to-batch variability .

Q. What strategies improve the bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formulation : The hydrochloride salt enhances aqueous solubility. For oral administration, co-formulate with cyclodextrins (e.g., HP-β-CD) to increase intestinal absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in CNS studies. Characterize encapsulation efficiency via dialysis .

- Bioavailability Testing : Conduct pharmacokinetic studies in rodents with IV (1 mg/kg) and oral (10 mg/kg) dosing. Measure plasma concentrations via LC-MS/MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.